{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)7-10-5-6-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGZUDINZCLSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133644 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-74-1 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps One common approach is to start with the pyrrolidine ring, which is then functionalized with a tert-butoxycarbonyl (Boc) group to protect the amine The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Synthetic Applications
-
Peptide Synthesis :
- The compound is frequently used as an intermediate in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group protects the amino group, allowing for selective reactions without interference from the amine functionality. This characteristic is crucial for constructing complex peptide structures.
- Mechanism : The Boc group can be removed under acidic conditions, enabling the free amine to participate in further coupling reactions essential for peptide bond formation.
-
Organic Synthesis :
- It serves as a versatile building block in the synthesis of various biologically active molecules. Its stability and reactivity facilitate the development of new pharmaceuticals and agrochemicals.
- Reactions Involved :
- Oxidation : Can be oxidized to introduce additional functional groups.
- Reduction : Reduction reactions modify the pyrrolidine ring or other parts of the molecule.
- Substitution : Selective removal of the Boc group under acidic conditions.
Biological and Medicinal Applications
-
Drug Development :
- The compound's ability to protect amino groups makes it valuable in synthesizing peptide-based drugs, which are increasingly important in modern therapeutics.
- Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for further pharmacological studies.
-
Bioconjugation :
- The functional groups present allow for bioconjugation strategies where biomolecules are linked to therapeutic agents, enhancing their efficacy and targeting capabilities.
Industrial Applications
- Fine Chemicals Production :
- In the chemical industry, {3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is utilized in producing fine chemicals and intermediates due to its favorable chemical properties.
- Its use in large-scale synthesis processes is facilitated by flow microreactor systems, which improve efficiency and sustainability compared to traditional batch methods.
Case Studies
-
Synthesis of Peptide Hormones :
- A study demonstrated the successful synthesis of peptide hormones using Boc-protected amino acids, including this compound as a key intermediate. The protection-deprotection strategy allowed for high yields and purity of the final products.
-
Pharmaceutical Research :
- Research published in medicinal chemistry journals highlighted the role of this compound in developing novel anti-cancer agents. The ability to modify its structure led to derivatives with enhanced biological activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Positional Isomers and Pyrrolidine Derivatives
- {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid This positional isomer (substituent at pyrrolidine 2-position instead of 3) exhibits distinct steric and electronic properties.
- [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid Lacking the methylene bridge, this compound has the Boc-methylamino group directly attached to the 3-position. The absence of the methylene linker reduces molecular weight (258.32 g/mol vs. ~300 g/mol for the target compound) and may alter solubility and membrane permeability .
Piperidine-Based Analogs
- The cyclopropylamino group introduces steric bulk and electronic effects distinct from methyl, which could modulate target selectivity .
Amino Group Modifications
- Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic Acid Benzyl Ester Substituting the methyl group with cyclopropyl on the amino moiety increases steric hindrance and hydrophobicity. Such modifications are often explored to enhance metabolic stability or target affinity .
Functional Group Variations
- 4-[(3-{[(tert-Butoxy)carbonyl]amino}pyrrolidin-1-yl) methyl]-1-methyl-1H-pyrazole-3-carboxylic Acid Replacing the acetic acid group with a pyrazole-carboxylic acid system introduces aromaticity and rigidity. Pyrazole rings are known to enhance π-π stacking interactions, which may improve binding to enzymes or receptors .
Biological Activity
{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known as [(S)-3-(tert-butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring and an acetic acid moiety, with a tert-butoxycarbonyl (Boc) protecting group that enhances its utility in medicinal chemistry and drug development.
- Molecular Formula: C12H23N2O4
- Molecular Weight: Approximately 258.318 g/mol
- CAS Number: 638217-49-9
The presence of the Boc group allows for selective reactions, making this compound particularly useful in the synthesis of peptides and other biologically active molecules.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group serves as a protective entity that can be removed to expose the amine functionality for further reactions, which is crucial in the design of therapeutic agents.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown potential in modulating enzyme activities, which can be pivotal in therapeutic applications.
- Protein-Ligand Interactions : Its structural features allow it to bind effectively with specific proteins, influencing various biochemical pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting potential neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Study 1: Neuroprotective Effects
A study involving related compounds showed that they could protect neuronal cells from oxidative stress-induced damage. This was evaluated using SH-SY5Y neuroblastoma cells, where compounds demonstrated the ability to quench free radicals and prevent cell death through activation of signaling pathways such as ERK/MAPK and PI3K/Akt .
Study 2: Antiviral Activity
Research on β-amino acid derivatives has highlighted their antiviral properties against various viruses, including SARS-CoV and others. These derivatives exhibited significant inhibition of viral replication, indicating a promising avenue for developing antiviral agents .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| [(R)-3-(tert-butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid | Antiviral activity | Ethyl group offers different reactivity |
| [(S)-3-(tert-butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid | Modulates metabolic pathways | Propionic acid moiety influences activity |
| [(S)-3-(tert-butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-butyric acid | Exhibits anti-inflammatory properties | Butyric acid moiety provides distinct profiles |
Q & A
Q. What are the critical steps in synthesizing {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves three stages: (1) Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, (2) methyl-amino functionalization via reductive amination or nucleophilic substitution, and (3) acetic acid moiety coupling. Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
- Temperature control : 0–25°C for Boc protection to prevent side reactions; 40–60°C for coupling steps .
- Purification : Reverse-phase HPLC or silica-gel chromatography achieves >95% purity .
Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C | 70–85% | Competing N-alkylation |
| Methyl-Amino Addition | CH₃NH₂, NaBH₃CN, MeOH | 60–75% | Over-reduction |
| Acetic Acid Coupling | EDC/HOBt, DMF, RT | 50–65% | Esterification side products |
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., Boc methyl at δ 1.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (Boc C=O at ~1680 cm⁻¹, acetic acid C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺: ~343.2 g/mol) .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine nitrogen impact biological activity, and what strategies ensure enantiomeric purity during synthesis?
- Methodological Answer : The (R)-configuration enhances binding to targets like neurotransmitter receptors due to spatial complementarity. To maintain enantiopurity:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during Boc protection .
- Employ asymmetric hydrogenation with Ru-BINAP catalysts for pyrrolidine ring formation .
- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .
Data Insight : - (R)-enantiomer showed 10× higher affinity for GABA receptors than (S) in analogs .
Q. What computational methods predict the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict logP (~1.2) and solubility (~2.1 mg/mL in water) using force fields like AMBER .
- DFT Calculations : Analyze pH-dependent stability (pKa ~3.5 for acetic acid group) .
- Docking Studies : Identify potential degradation pathways (e.g., Boc cleavage at pH < 2) .
Q. How should researchers resolve contradictions in reported optimal reaction temperatures for the coupling step?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice. Systematic approaches include:
- Design of Experiments (DoE) : Vary temperature (25–60°C), solvent (DMF vs. THF), and catalyst (EDC vs. DCC) .
- In-situ FTIR Monitoring : Track carbonyl activation to identify ideal conditions .
Case Study : - EDC/HOBt in DMF at 40°C achieved 68% yield, while DCC/DMAP in THF at 25°C gave 55% .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields during the final acetic acid coupling step?
- Answer :
- Activation : Pre-activate the carboxylic acid with HATU instead of EDC for faster kinetics .
- Microwave Assistance : Reduce reaction time from 24h to 2h at 80°C, improving yield by 15% .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
